molecular formula C15H20N4O B7510909 1-[1-(1,5-Dimethylpyrazol-4-yl)ethyl]-3-(4-methylphenyl)urea

1-[1-(1,5-Dimethylpyrazol-4-yl)ethyl]-3-(4-methylphenyl)urea

Cat. No.: B7510909
M. Wt: 272.35 g/mol
InChI Key: VNOQHJIDNULFRD-UHFFFAOYSA-N
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Description

1-[1-(1,5-Dimethylpyrazol-4-yl)ethyl]-3-(4-methylphenyl)urea, also known as DMPEU, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

1-[1-(1,5-Dimethylpyrazol-4-yl)ethyl]-3-(4-methylphenyl)urea has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has been shown to exhibit potent inhibitory activity against several enzymes, including acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. This compound has also been investigated for its potential as an anti-cancer agent, with promising results in preclinical studies.

Mechanism of Action

1-[1-(1,5-Dimethylpyrazol-4-yl)ethyl]-3-(4-methylphenyl)urea exerts its biological effects through the inhibition of enzymes involved in various physiological processes. The exact mechanism of action of this compound is not fully understood, but it is believed to involve the formation of a covalent bond between the compound and the active site of the target enzyme. This leads to the inhibition of enzyme activity and subsequent physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects, including inhibition of enzyme activity, cytotoxicity, and anti-cancer activity. This compound has also been shown to exhibit antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic applications.

Advantages and Limitations for Lab Experiments

1-[1-(1,5-Dimethylpyrazol-4-yl)ethyl]-3-(4-methylphenyl)urea has several advantages for use in laboratory experiments, including its high purity and potency. However, this compound also has some limitations, including its low solubility in aqueous solutions and potential toxicity at high concentrations. Careful consideration should be given to the experimental conditions and safety precautions when working with this compound.

Future Directions

There are several future directions for research on 1-[1-(1,5-Dimethylpyrazol-4-yl)ethyl]-3-(4-methylphenyl)urea, including further investigation of its potential as an anti-cancer agent, optimization of its synthesis method, and exploration of its potential applications in other scientific fields. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its potential side effects. Overall, this compound has significant potential for use in scientific research and may have important therapeutic applications in the future.

Synthesis Methods

1-[1-(1,5-Dimethylpyrazol-4-yl)ethyl]-3-(4-methylphenyl)urea can be synthesized through a multi-step process involving the reaction of 1,5-dimethylpyrazole with ethyl chloroformate, followed by the reaction of the resulting intermediate with 4-methylphenyl isocyanate. The final product is obtained through crystallization and recrystallization processes. The synthesis of this compound has been optimized to achieve high yields and purity.

Properties

IUPAC Name

1-[1-(1,5-dimethylpyrazol-4-yl)ethyl]-3-(4-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O/c1-10-5-7-13(8-6-10)18-15(20)17-11(2)14-9-16-19(4)12(14)3/h5-9,11H,1-4H3,(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNOQHJIDNULFRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NC(C)C2=C(N(N=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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